N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2640835-64-7
VCID: VC11848133
InChI: InChI=1S/C18H16FNOS2/c19-14-5-3-13(4-6-14)12-18(21)20-10-9-15-7-8-17(23-15)16-2-1-11-22-16/h1-8,11H,9-10,12H2,(H,20,21)
SMILES: C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C18H16FNOS2
Molecular Weight: 345.5 g/mol

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide

CAS No.: 2640835-64-7

Cat. No.: VC11848133

Molecular Formula: C18H16FNOS2

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide - 2640835-64-7

Specification

CAS No. 2640835-64-7
Molecular Formula C18H16FNOS2
Molecular Weight 345.5 g/mol
IUPAC Name 2-(4-fluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide
Standard InChI InChI=1S/C18H16FNOS2/c19-14-5-3-13(4-6-14)12-18(21)20-10-9-15-7-8-17(23-15)16-2-1-11-22-16/h1-8,11H,9-10,12H2,(H,20,21)
Standard InChI Key LQOAQMCKYNUVJZ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CC3=CC=C(C=C3)F
Canonical SMILES C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CC3=CC=C(C=C3)F

Introduction

Structural Features

The compound features a bithiophene unit, which is known for its electronic properties and ability to participate in charge transport processes. The fluorophenyl acetamide group enhances chemical reactivity and may interact with biological targets. The structural features of this compound are similar to those of other bithiophene-based compounds, which have shown promise in various applications.

Potential Applications

While specific applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide are not detailed in the available literature, compounds with similar structures have been explored in organic electronics and medicinal chemistry. The bithiophene moiety contributes to conductivity and charge transport, while the fluorophenyl acetamide group may facilitate interactions with biological targets.

Related Compounds

Several compounds share structural similarities with N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide. For example:

Compound NameStructural FeaturesUnique Aspects
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamideBithiophene and fluorophenyl sulfanyl acetamideHydroxyethyl chain and sulfanyl linkage
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chloro-6-fluorophenyl)acetamideBithiophene and chlorofluorophenyl acetamideChlorofluorophenyl group

These compounds highlight variations in functional groups and their potential impacts on biological activity and electronic properties.

Research Findings and Future Directions

Given the lack of specific research findings on N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide, future studies should focus on its synthesis, characterization, and potential applications. Techniques such as molecular docking could be employed to explore its interactions with biological targets, providing insights into its therapeutic potential . Additionally, electronic properties could be investigated to assess its suitability for organic electronics applications.

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